molecular formula C19H24O3 B035633 Artepillin C CAS No. 72944-19-5

Artepillin C

Cat. No.: B035633
CAS No.: 72944-19-5
M. Wt: 300.4 g/mol
InChI Key: KABCFARPAMSXCC-JXMROGBWSA-N
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Description

Artepillin C is a prenylated derivative of cinnamic acid, primarily found in Brazilian green propolis, a resinous substance collected by honeybees. This compound is known for its various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties . This compound is a major phenolic component in propolis and contributes significantly to its health benefits.

Scientific Research Applications

Artepillin C has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Artepillin C, the major compound in green propolis, interacts with phosphatidylcholine (PC) , one of the most abundant phospholipids in eukaryotic cell membranes . It also targets CREB (cAMP response element-binding protein), a cellular transcription factor .

Mode of Action

This compound interacts with amphiphilic aggregates to mimic cell membranes . It adsorbs onto the DMPC monolayers (dimyristoylphosphatidylcholine), causing point defects in the lipid structure . This compound also binds with CREB , blocking the CREB/CRTC2 protein-protein interaction , thereby regulating the expression of genes related to glucose production .

Biochemical Pathways

This compound affects several biochemical pathways. It induces brown-like adipocyte formation in murine C3H10T1/2 cells and primary inguinal white adipose tissue (iWAT)-derived adipocytes . It also regulates the expression of genes related to glucose production by interacting with the CREB/CRTC2 pathway . Furthermore, this compound induces neurite outgrowth in PC12m3 cells via the ERK and p38 MAPK pathways .

Pharmacokinetics

After oral administration, this compound is detected mainly in plasma. The maximum concentration (Cmax) values of this compound were found to be 1255 ± 517 nM , of which 89.3% were found to be the phenolic glucuronide conjugate . This suggests that this compound is metabolized into glucuronide conjugates in the body, which may affect its bioavailability.

Result of Action

This compound exhibits a wide range of molecular and cellular effects. It has been shown to significantly reduce blood glucose levels, increase insulin sensitivity, reduce blood lipid levels, and inhibit weight gain . It also induces autophagy , a cleansing process that involves the degradation of worn, abnormal, or malfunctioning cellular components . In addition, this compound has been found to have cytotoxic effects on cancer cells, altering their fluidity and potential for reorganization .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. Studies have shown that this compound becomes more lipophilic at lower pH values, which enhances its cytotoxicity against tumor cells, as tumor cells are known to have a more acidic extracellular microenvironment compared to healthy cells . This pH-dependent cytotoxicity emphasizes its potential as an effective antitumor agent in the acidic tumor microenvironment.

Safety and Hazards

Artepillin C should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Artepillin C has shown potential in relieving metabolic syndrome in obese mice, providing a foundation for optimized APC treatment . It also has potential in inducing brown-like adipocyte formation, which could lead to increased energy expenditure .

Biochemical Analysis

Biochemical Properties

Artepillin C interacts with various biomolecules in biochemical reactions. It has been shown to induce apoptosis, cell cycle arrest, and inhibit p21-activated kinase 1 (PAK1), a protein characterized in many human diseases . It also acts as an efficient antioxidant through a mechanism involving hydrogen transfer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have pronounced cytotoxic effects on glioblastoma cells, reducing cell viability to less than 12% following a 24-hour exposure to 100 µM of this compound . It also induces significant membrane damage, affecting approximately 50% of the total cells under the same conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and facilitate stabilization of PRD1-BF-1-RIZ1 homologous domain-containing protein-16 (PRDM16), which is required for brown-like adipocyte development . It also inhibits the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to improve whole-body glucose homeostasis and decrease hepatic lipid synthesis following a circadian rhythm .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in obese mice, this compound (20 mg/kg) was intraperitoneally injected once daily for one or three weeks, resulting in improved whole-body glucose homeostasis and decreased hepatic lipid synthesis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis . This suggests that this compound may play a role in regulating glucose metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Artepillin C can be synthesized through several methods. One notable method involves the use of lipase-catalyzed regioselective deacetylation. The synthesis starts with 2,6-diallylphenol, which undergoes olefin cross-metathesis to replace the terminal vinyl group with a 2,2-dimethylvinyl group. Subsequent transformations yield 2,6-diprenyl-1,4-hydroquinone diacetate. Candida antarctica lipase B-catalyzed deacetylation in 2-propanol selectively removes the less hindered acetyl group, resulting in 2,6-diprenyl-1,4-hydroquinone 1-monoacetate. Further steps include triation, palladium-mediated alkenylation with methyl acrylate, and final hydrolysis of the esters to furnish this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Brazilian green propolis. The propolis is fractionated using column chromatography with a step gradient elution of an ethanol-water solution. High-performance liquid chromatography (HPLC) analysis is used to identify and isolate this compound from the fractions .

Chemical Reactions Analysis

Types of Reactions: Artepillin C undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is its hydroperoxyl radical scavenging activity, which involves single electron transfer as the main antiradical mechanism in aqueous solutions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various prenylated phenolic compounds, which exhibit significant biological activities .

Comparison with Similar Compounds

  • Baccharin
  • p-Coumaric acid
  • Drupanin

Artepillin C stands out due to its higher potency and broader range of biological activities, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABCFARPAMSXCC-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317933
Record name Artepillin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72944-19-5
Record name Artepillin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72944-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artepillin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072944195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artepillin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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